

# 6-Hydroxypyridine-3-boronic acid chemical properties

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Compound of Interest		
Compound Name:	6-Hydroxypyridine-3-boronic acid	
Cat. No.:	B591785	Get Quote

An In-depth Technical Guide to 6-Hydroxypyridine-3-boronic acid

Introduction

**6-Hydroxypyridine-3-boronic acid**, registered under CAS number 903899-13-8, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, it incorporates a pyridine ring, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The compound exists in tautomeric equilibrium with its pyridone form, (6-oxo-1,6-dihydropyridin-3-yl)boronic acid.[1][3] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a versatile reagent for introducing the 6-hydroxypyridine scaffold into various molecular frameworks. Emerging research has also pointed towards potential antitumor and anti-inflammatory activities, highlighting its promise as a candidate for drug development.[1]

## **Core Chemical and Physical Properties**

The fundamental properties of **6-Hydroxypyridine-3-boronic acid** are summarized below. These data are essential for handling, storage, and application in a laboratory setting.



Property	Value
IUPAC Name	(6-Hydroxypyridin-3-yl)boronic acid
Synonyms	6-Hydroxy-3-pyridineboronic acid, 5-Borono-2-pyridone, (6-oxo-1,6-dihydropyridin-3-yl)boronic acid, 2-Hydroxypyridine-5-boronic acid[1][3][4]
CAS Number	903899-13-8[1][2]
Molecular Formula	C5H6BNO3[1][2]
Molecular Weight	138.92 g/mol [3][5]
Appearance	White to off-white crystalline solid[1][3]
Melting Point	Data not consistently available; its pinacol ester derivative melts at 196-200 °C.[6]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL[3]
pKa (Predicted)	8.02 ± 0.20[1][3]
Storage Conditions	Store in freezer, under -20°C, in an inert atmosphere[3][5][7]

# **Spectroscopic and Structural Identifiers**

Structural identifiers are crucial for database searches and computational modeling.

Identifier	Value
SMILES	B(C1=CNC(=O)C=C1)(O)O[1][8]
InChl	InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7- 5)6(9)10/h1-3,9-10H,(H,7,8)[1][3][5]
InChlKey	YUOLAYZNDYRBEZ-UHFFFAOYSA-N[1][3][5]



## **Chemical Reactivity and Applications**

The reactivity of **6-Hydroxypyridine-3-boronic acid** is dominated by the boronic acid functional group, which acts as a Lewis acid.[9] This characteristic is fundamental to its primary application in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of **6-Hydroxypyridine-3-boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and various organic halides or triflates.[11] It is a powerful and widely used method for synthesizing complex molecules, including substituted biphenyls and polyolefins.[10] The pyridine moiety is a common feature in many biologically active compounds, making this reagent particularly valuable in drug discovery and design.[12] [13]

Role in Drug Development

Boronic acids, in general, are a class of compounds with growing importance in medicinal chemistry.[13] The boron atom can form reversible covalent complexes with diols and active site serine residues in enzymes, leading to potent inhibitory activity.[9] The compound bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful chemotherapy drug.[9][14] While specific signaling pathway interactions for 6-Hydroxypyridine-3-boronic acid are not detailed in the literature, its potential antitumor and anti-inflammatory properties suggest it may be a valuable scaffold for developing novel therapeutic agents.[1]

Caption: Tautomeric equilibrium of the title compound.

## **Experimental Protocols**

While a specific, published protocol for a reaction using **6-Hydroxypyridine-3-boronic acid** was not found in the initial search, a general and representative experimental protocol for a Suzuki-Miyaura coupling is provided below. This methodology is standard for this class of reaction.[15]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

## Foundational & Exploratory



Objective: To couple an aryl halide  $(Ar^1-X)$  with an arylboronic acid  $(Ar^2-B(OH)_2)$  to form a biaryl compound  $(Ar^1-Ar^2)$ .

#### Materials:

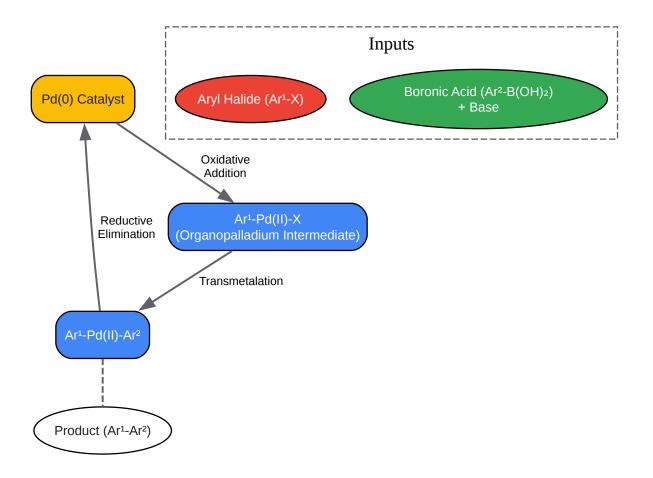
- Aryl halide (e.g., 3-bromoguinoline) (1.0 equiv)
- 6-Hydroxypyridine-3-boronic acid (1.1 1.5 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], 1-5 mol%)
- Base (e.g., aqueous 2M Sodium Carbonate [Na₂CO₃], Potassium Phosphate [K₃PO₄]) (2.0 -3.0 equiv)
- Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

#### Procedure:

- Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, 6-Hydroxypyridine-3-boronic acid, and the palladium catalyst.
- Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and back-filling with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.
- Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent system followed by the degassed aqueous base solution via syringe.
- Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
- Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.



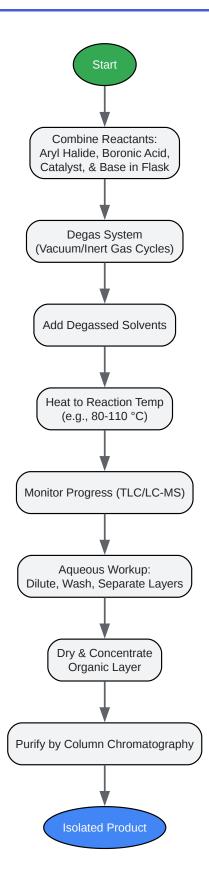
• Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.





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Caption: Generalized experimental workflow for Suzuki coupling.



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